molecular formula C8H10Cl2 B14470937 1,5-Dichloro-5-ethenylcyclohex-1-ene CAS No. 65122-22-7

1,5-Dichloro-5-ethenylcyclohex-1-ene

Cat. No.: B14470937
CAS No.: 65122-22-7
M. Wt: 177.07 g/mol
InChI Key: YBUAMCSYXWVWJZ-UHFFFAOYSA-N
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Description

1,5-Dichloro-5-ethenylcyclohex-1-ene is a cyclic hydrocarbon compound with the molecular formula C8H10Cl2. This compound is characterized by the presence of two chlorine atoms and an ethenyl group attached to a cyclohexene ring. It is a derivative of cyclohexene, which is a six-membered ring containing one double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-5-ethenylcyclohex-1-ene typically involves the chlorination of cyclohexene followed by the introduction of an ethenyl group. One common method is as follows:

    Chlorination of Cyclohexene: Cyclohexene is reacted with chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to produce 1,5-dichlorocyclohexene.

    Introduction of Ethenyl Group: The 1,5-dichlorocyclohexene is then subjected to a dehydrohalogenation reaction using a strong base like potassium tert-butoxide (KOtBu) to introduce the ethenyl group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-5-ethenylcyclohex-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding epoxides or ketones.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the double bond into a single bond, forming 1,5-dichlorocyclohexane.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) to replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, elevated temperature and pressure.

    Substitution: NaOH, KCN, polar solvents like water or ethanol.

Major Products Formed

    Oxidation: Epoxides, ketones.

    Reduction: 1,5-Dichlorocyclohexane.

    Substitution: Hydroxylated or cyanated derivatives.

Scientific Research Applications

1,5-Dichloro-5-ethenylcyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-5-ethenylcyclohex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The ethenyl group allows for additional reactivity, enabling the compound to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dichlorocyclohexene: Lacks the ethenyl group, making it less reactive in certain chemical reactions.

    1,5-Dibromo-5-ethenylcyclohex-1-ene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and properties.

    Cyclohexene: The parent compound without any halogen or ethenyl substitutions.

Uniqueness

1,5-Dichloro-5-ethenylcyclohex-1-ene is unique due to the presence of both chlorine atoms and an ethenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

65122-22-7

Molecular Formula

C8H10Cl2

Molecular Weight

177.07 g/mol

IUPAC Name

1,5-dichloro-5-ethenylcyclohexene

InChI

InChI=1S/C8H10Cl2/c1-2-8(10)5-3-4-7(9)6-8/h2,4H,1,3,5-6H2

InChI Key

YBUAMCSYXWVWJZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCC=C(C1)Cl)Cl

Origin of Product

United States

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